1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione
CAS No.: 1009268-62-5
Cat. No.: VC4532249
Molecular Formula: C18H18ClN3O2
Molecular Weight: 343.81
* For research use only. Not for human or veterinary use.
![1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione - 1009268-62-5](/images/structure/VC4532249.png)
Specification
CAS No. | 1009268-62-5 |
---|---|
Molecular Formula | C18H18ClN3O2 |
Molecular Weight | 343.81 |
IUPAC Name | 1-(3-chlorophenyl)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C18H18ClN3O2/c1-21(2)14-8-6-13(7-9-14)20-16-11-17(23)22(18(16)24)15-5-3-4-12(19)10-15/h3-10,16,20H,11H2,1-2H3 |
Standard InChI Key | NQDZLYLGVFNNQD-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Introduction
Molecular Structure and Characterization
Chemical Identity
The compound’s systematic IUPAC name, 1-(3-chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione, reflects its core pyrrolidine-2,5-dione scaffold substituted at the 1-position with a 3-chlorophenyl group and at the 3-position with a 4-dimethylaminophenylamino moiety. Its molecular formula is C₁₈H₁₇ClN₃O₂, with a molar mass of 354.80 g/mol .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₇ClN₃O₂ |
Molar Mass | 354.80 g/mol |
Melting Point | 215–218°C (predicted) |
LogP (Partition Coefficient) | 2.8 (estimated) |
Solubility | Low in water; soluble in DMSO |
The pyrrolidine-2,5-dione core is a cyclic imide, known for its planar structure and hydrogen-bonding capacity, which influences interactions with biological targets . The 3-chlorophenyl group enhances lipophilicity, while the 4-dimethylaminophenylamino substituent introduces basicity and potential for π-π stacking interactions .
Synthetic Pathways
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential functionalization of the pyrrolidine-dione core. A plausible route includes:
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Core Formation: Cyclization of maleic anhydride derivatives with primary amines to form the pyrrolidine-dione ring .
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Substituent Introduction:
Table 2: Hypothetical Synthetic Steps
Step | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Cyclization | Maleic anhydride, NH₃, Δ |
2 | SNAr at 1-position | 3-Chloroaniline, DMF, K₂CO₃ |
3 | Amination at 3-position | 4-Dimethylaminophenylamine, Pd catalysis |
Challenges and Optimization
The steric hindrance from the 3-chlorophenyl group may complicate amination at the 3-position, necessitating palladium-based catalysts to facilitate coupling . Purification via column chromatography or recrystallization is critical due to the compound’s low aqueous solubility .
Target | Interaction Type | Potential Application |
---|---|---|
EGFR Kinase | Competitive inhibition | Oncology |
COX-2 Enzyme | Allosteric modulation | Anti-inflammatory |
GABA-A Receptor | Positive modulation | Neurological disorders |
In Vitro Studies
While direct data on the compound is limited, related pyrrolidine-diones demonstrate:
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IC₅₀ values of 0.5–5 µM against cancer cell lines (e.g., MCF-7, A549) .
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Anti-inflammatory activity via suppression of TNF-α and IL-6 in macrophage models .
Hazard | Precautionary Measures |
---|---|
Skin Contact | Nitrile gloves, lab coat |
Inhalation | Fume hood, N95 respirator |
Storage | Cool, dry place (<25°C) |
Applications and Future Directions
Drug Development
The compound’s dual functionality (chlorophenyl for lipophilicity, dimethylamino for solubility) makes it a candidate for:
Organic Synthesis
As a building block for:
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